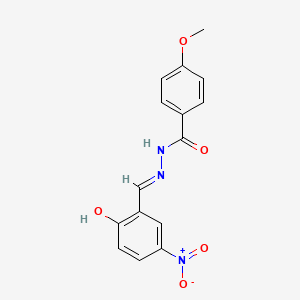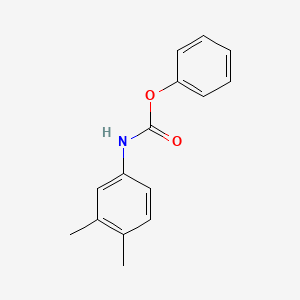![molecular formula C13H15N3O2 B11959133 7-Methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole CAS No. 85645-27-8](/img/structure/B11959133.png)
7-Methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether is a complex organic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline with nitrosating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the selective formation of the nitroso derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace the nitroso group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted beta-carbolines.
科学的研究の応用
Methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .
類似化合物との比較
Similar Compounds
- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 1-Methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1,3-dicarboxylic acid
Uniqueness
Methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other beta-carbolines. This structural feature allows it to participate in specific chemical reactions and interact with molecular targets in a unique manner .
特性
CAS番号 |
85645-27-8 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC名 |
7-methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C13H15N3O2/c1-8-13-11(5-6-16(8)15-17)10-4-3-9(18-2)7-12(10)14-13/h3-4,7-8,14H,5-6H2,1-2H3 |
InChIキー |
NPWLMIGFSUJVOK-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(CCN1N=O)C3=C(N2)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


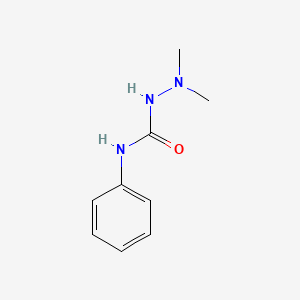
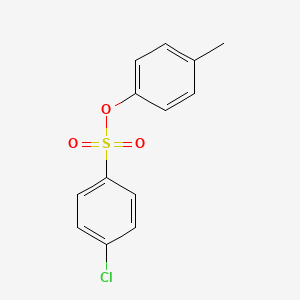
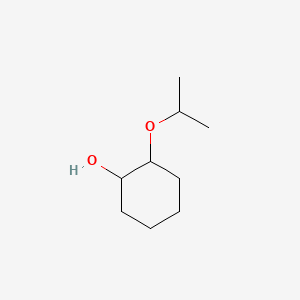




![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)
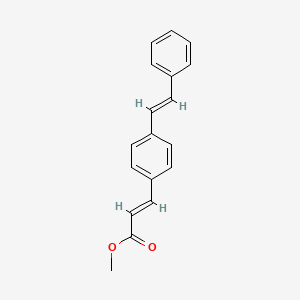
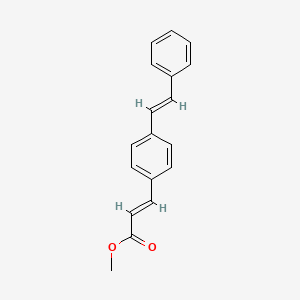

![4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine](/img/structure/B11959102.png)
